molecular formula C12H14O2 B1439522 2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid CAS No. 33795-08-3

2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid

Cat. No. B1439522
CAS RN: 33795-08-3
M. Wt: 190.24 g/mol
InChI Key: LWXTZDYJBKYJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid” is a chemical compound with the CAS Number: 33795-08-3 . It has a molecular weight of 190.24 and its IUPAC name is 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of “2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid” involves several steps . One of the methods includes the use of LiN (iPr)2, /BRN= 1907525/, KOH, and MeOH . Another method involves the use of N-ethyl-N,N-diisopropylamine; N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in N,N-dimethyl-formamide .


Molecular Structure Analysis

The InChI Code for “2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid” is 1S/C12H14O2/c1-11(2)8-12(11,10(13)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) . This code provides a unique representation of the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving “2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid” are complex and involve multiple steps . The compound can undergo reactions with various reagents, including dmap, N-ethyl-N,N-diisopropylamine, and N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate .


Physical And Chemical Properties Analysis

“2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid” is a solid compound . It has a molecular weight of 190.24 . The compound is stored at room temperature .

Scientific Research Applications

Chemical Analysis and Synthesis Techniques

Studies on phthalate esters, closely related in structure to carboxylic acids, have been extensively reviewed, highlighting advanced sample preparation and analysis methods in food processing and packaging. These methods have evolved significantly, indicating a potential application area for the chemical in terms of analytical chemistry and material science (Nur Zatil Izzah Haji Harunarashid et al., 2017).

Biochemical and Biological Activities

The review of 1-Methylcyclopropene discusses its role as an ethylene inhibitor in plants, suggesting that compounds with similar structures might have applications in agriculture to regulate plant growth and fruit ripening (S. Blankenship & J. Dole, 2003). This parallels the potential use of 2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid in modifying plant physiological processes.

Environmental and Toxicological Studies

Research into the toxicity of crude 4-methylcyclohexanemethanol (MCHM) presents a model for understanding the environmental and health impacts of industrial chemicals, offering insights into regulatory and safety evaluations for compounds like 2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid (D. Paustenbach et al., 2015).

Pharmaceutical Applications

The pharmacokinetic and pharmacodynamic properties of Dimethyl Fumarate, detailed in a review, suggest a framework for investigating the therapeutic potential of structurally related compounds, including 2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid, in treating inflammatory diseases (Paolinelli Matteo et al., 2022).

properties

IUPAC Name

2,2-dimethyl-1-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-11(2)8-12(11,10(13)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXTZDYJBKYJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672367
Record name 2,2-Dimethyl-1-phenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid

CAS RN

33795-08-3
Record name 2,2-Dimethyl-1-phenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-1-phenylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid
Reactant of Route 2
2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid
Reactant of Route 3
2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid
Reactant of Route 4
2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid
Reactant of Route 5
2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid
Reactant of Route 6
2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.